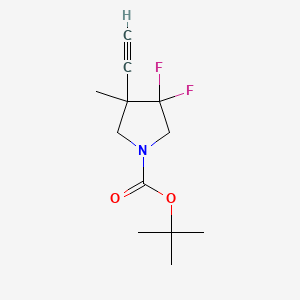

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate

Description

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group, ethynyl, difluoro, and methyl substituents. The tert-butyl group enhances steric protection and lipophilicity, while the ethynyl moiety provides a reactive handle for conjugation chemistry (e.g., click reactions). The 4,4-difluoro substitution increases electron-withdrawing effects, influencing both reactivity and physicochemical properties such as polarity and metabolic stability . This compound is of interest in medicinal chemistry and materials science due to its modular structure and functional versatility.

Properties

Molecular Formula |

C12H17F2NO2 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H17F2NO2/c1-6-11(5)7-15(8-12(11,13)14)9(16)17-10(2,3)4/h1H,7-8H2,2-5H3 |

InChI Key |

ZSBLZLMCULUTRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C#C |

Origin of Product |

United States |

Preparation Methods

These intermediates serve as starting points for further functionalization, including introduction of the ethynyl group and difluorination.

Preparation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

This intermediate is commonly synthesized by nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to tert-butyl 3-oxopyrrolidine-1-carboxylate under inert atmosphere. Key experimental details extracted from multiple sources are summarized below:

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 3-oxopyrrolidine-1-carboxylate |

| Reagent | Methylmagnesium bromide (3 M in diethyl ether or butyl ether) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature; some protocols use -10°C to -78°C for controlled addition |

| Reaction Time | 1 hour to 4 hours |

| Atmosphere | Inert (argon or nitrogen) |

| Work-up | Quench with saturated ammonium chloride solution; extraction with ethyl acetate; drying over Na2SO4 or MgSO4 |

| Yield | 64% to 92% depending on scale and conditions |

| Notes | Use of ZnCl2 and LiCl as additives in THF improves yield and reaction control at scale |

Representative Experimental Procedure :

To an ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in dry ether or THF, methylmagnesium bromide is added dropwise under inert atmosphere at 0°C. The mixture is stirred for 1 hour at room temperature or longer at lower temperatures (-10°C to -78°C). The reaction is quenched with saturated ammonium chloride solution, extracted, and purified by column chromatography or trituration to afford tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale yellow solid or oil.

Ethynyl Group Incorporation at the 3-Position

The installation of the ethynyl group on the pyrrolidine ring at the 3-position is typically achieved via:

- Nucleophilic substitution or addition reactions starting from halogenated or activated intermediates.

- Sonogashira coupling of a suitable halogenated pyrrolidine derivative with terminal alkynes.

- Alkyne addition to carbonyl or imine intermediates followed by reduction and protection steps.

Protection with tert-Butyl Carbamate (Boc) Group

The presence of the tert-butyl carbamate protecting group on the pyrrolidine nitrogen is typically introduced early in the synthesis or retained throughout to protect the amine functionality. This is usually achieved by:

- Reaction of the free amine with di-tert-butyl dicarbonate under basic conditions.

- Use of commercially available tert-butyl protected pyrrolidine derivatives as starting materials.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | Methylmagnesium bromide in ether or THF, 0°C to RT, inert atmosphere | 64–92 | Use of ZnCl2 and LiCl additives improves yield at scale; quench with NH4Cl solution |

| 2. Difluorination at 3-position | Fluorinating agents (specific reagents not detailed) | Not specified | Likely involves electrophilic fluorination or deoxyfluorination of hydroxy or oxo intermediate |

| 3. Ethynyl group introduction | Sonogashira coupling or nucleophilic substitution | Not specified | Requires halogenated or activated intermediate; conditions not explicitly reported |

| 4. Boc protection | Di-tert-butyl dicarbonate, base | High | Usually introduced early or retained throughout synthesis |

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Addition: The ethynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkynes.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate involves its interactions with specific molecular targets and pathways. The ethynyl and difluoro groups contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Compounds for Comparison:

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ():

- Substituents: Hydroxymethyl group at position 2.

- Reactivity: The hydroxyl group enables hydrogen bonding and oxidation reactions, contrasting with the ethynyl group in the target compound, which facilitates alkyne-specific reactions (e.g., cycloadditions).

- Electronic Effects: Lacks electron-withdrawing fluorine atoms, resulting in a less polarized pyrrolidine ring compared to the target compound .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ():

- Substituents: Fluoropyridinyl and hydroxymethyl groups.

- Reactivity: The fluoropyridine ring introduces aromatic electron-withdrawing effects, distinct from the aliphatic difluoro substitution in the target compound.

- Applications: Likely used in kinase inhibitor scaffolds due to pyridine’s coordination capacity, whereas the ethynyl group in the target compound supports bioconjugation .

Data Table: Substituent Impact on Electronegativity and Reactivity

Physical and Spectral Properties

- Solubility : The target compound’s difluoro and ethynyl groups reduce water solubility compared to hydroxymethyl-containing analogs (). Tert-butyl groups enhance lipophilicity, favoring organic solvents (e.g., THF, acetonitrile) .

- NMR Characteristics : The 4,4-difluoro substitution causes significant deshielding of adjacent protons, as observed in sulfated hexasaccharides (). For example, the ethynyl proton’s resonance is expected near 2.5–3.0 ppm, while fluorinated carbons appear as distinct doublets in $^{19}\text{F}$ NMR .

Biological Activity

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate is a synthetic compound with significant potential in biological research, particularly as a probe for studying enzyme interactions and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\O, with a molecular weight of approximately 231.24 g/mol. The compound features a pyrrolidine ring substituted with ethynyl and difluoromethyl groups, enhancing its stability and solubility, which are crucial for biological applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The ethynyl and difluoromethyl groups play critical roles in binding to these targets, which can modulate enzymatic activity or influence signal transduction pathways .

Key Mechanisms:

- Enzyme Inhibition/Activation : The compound can inhibit or activate various enzymes depending on the target interaction.

- Imaging Capabilities : The fluorinated groups enhance imaging capabilities within biological systems, making it valuable in medicinal chemistry .

Biological Applications

This compound has been utilized in several research contexts:

- Enzyme Interaction Studies : It serves as a probe to study various enzyme interactions, helping to elucidate metabolic pathways.

- Medicinal Chemistry : Its unique structure allows for the development of new therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | Amino group instead of ethynyl | Lacks reactivity associated with ethynyl |

| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Hydroxymethyl instead of ethynyl | Different reactivity profile due to hydroxymethyl |

| Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate | Bromomethyl group instead of ethynyl | Halogenated compound with different reactivity |

The ethynyl group in this compound enhances its reactivity and versatility compared to these similar compounds .

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in various biological assays:

- Enzyme Activity Modulation : In vitro studies have shown that the compound can significantly alter the activity of specific enzymes involved in metabolic processes.

- Toxicity Assessments : Toxicological studies indicate that while the compound exhibits some toxicity (classified as Acute Tox. 4 Oral), it remains a viable candidate for further exploration in drug development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions for introducing the ethynyl group, as demonstrated in analogous pyrrolidine derivatives (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate synthesis via phosphonylation ). Optimize reaction parameters (temperature, catalyst loading, and solvent polarity) to enhance yields. Purification via reverse-phase column chromatography (acetonitrile/water gradients) is effective for isolating polar intermediates .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via NMR and ESI-MS to confirm structural integrity .

Q. How should researchers safely handle and store this compound to ensure stability?

- Safety Protocols :

- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C in a dark, dry environment to prevent hydrolysis or thermal degradation .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Primary Methods :

- NMR Spectroscopy : Use and NMR to verify substituent positions and stereochemistry. For fluorinated analogs, NMR is essential to confirm CF group integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address rotameric mixtures observed in NMR spectra of intermediates during synthesis?

- Analysis Strategy : Rotamers (e.g., from restricted rotation around the pyrrolidine-carboxylate bond) result in split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and calculate rotational energy barriers .

- Workaround : If separation is impractical, employ NMR (for phosphonylated analogs) or dynamic kinetic resolution during synthesis to simplify spectra .

Q. What experimental design considerations are critical for resolving contradictions between crystallographic data and computational models?

- Troubleshooting Workflow :

Data Validation : Cross-validate crystallographic parameters (e.g., R-factor < 0.05) using SHELXL .

Computational Alignment : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations to identify steric or electronic mismatches .

Dynamic Effects : Account for crystal packing forces, which may distort molecular geometry compared to gas-phase models .

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses involving fluorinated pyrrolidines?

- Design Adjustments :

- Fluorine Stability : Avoid strong bases (e.g., LDA) that may induce defluorination. Use milder reagents like KHMDS in THF at –78°C .

- Stepwise Protection : Temporarily protect the ethynyl group with trimethylsilyl (TMS) to prevent side reactions during fluorination or methylation steps .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Stability Profiling :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-MS .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.